4-Heptanone, 5-ethyl-1-(2-iodophenyl)-
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Overview
Description
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- is an organic compound with the molecular formula C15H21OI It is a derivative of heptanone, characterized by the presence of an ethyl group at the fifth position and an iodophenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- typically involves the iodination of a precursor compound followed by a series of organic reactions to introduce the ethyl and heptanone groups. One common method involves the use of iodinating agents such as iodine or iodobenzene in the presence of a catalyst to achieve the desired iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of phenols or amines
Scientific Research Applications
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodophenyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl and heptanone groups contribute to the compound’s overall hydrophobicity and molecular stability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Heptanone: A simpler ketone without the iodophenyl and ethyl groups.
5-Ethyl-4-heptanone: Lacks the iodophenyl group but has a similar carbon backbone.
1-(2-Iodophenyl)-4-heptanone: Similar structure but without the ethyl group.
Uniqueness
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- is unique due to the combination of the iodophenyl and ethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
872835-39-7 |
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Molecular Formula |
C15H21IO |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
5-ethyl-1-(2-iodophenyl)heptan-4-one |
InChI |
InChI=1S/C15H21IO/c1-3-12(4-2)15(17)11-7-9-13-8-5-6-10-14(13)16/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3 |
InChI Key |
BZLGTUVEDOKUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CCCC1=CC=CC=C1I |
Origin of Product |
United States |
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